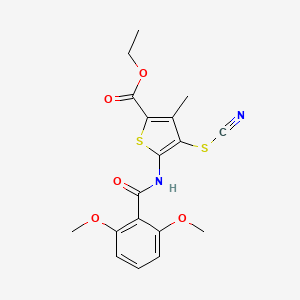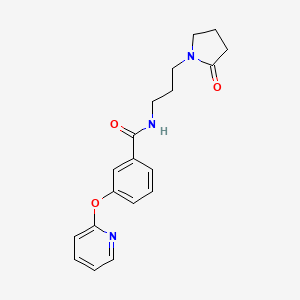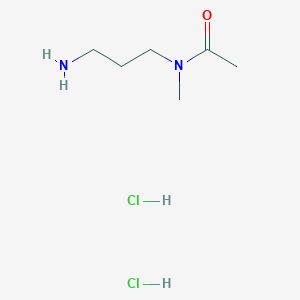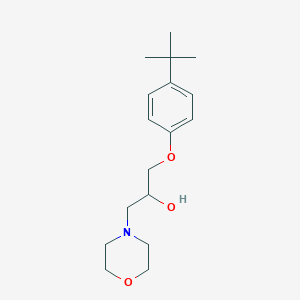![molecular formula C13H9N7 B2804779 7-[4-(1H-1,2,4-triazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 685107-75-9](/img/structure/B2804779.png)
7-[4-(1H-1,2,4-triazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-[4-(1H-1,2,4-triazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine” is a complex organic compound. It contains a pyrimidine ring fused with a triazole ring, and another triazole ring attached to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . The synthesis involved the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy . For instance, the 1H-NMR spectrum of compounds showed singlet peaks at various chemical shifts, which were assigned to the 1,2,4-triazole ring .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, it was found that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the yield of one compound was 52%, and its melting point was 245–246 °C .
Aplicaciones Científicas De Investigación
Anticancer Applications
This compound has shown promising results in the field of cancer research. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which are structurally similar to the compound , exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Notably, some of these hybrids demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Microwave-Mediated Synthesis
The compound has been used in the microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles . This methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .
Biological Evaluation
The compound has been evaluated for its biological activities. For instance, it has been used in the design and synthesis of novel 1,2,4-triazole derivatives as promising anticancer agents . These derivatives have shown promising cytotoxic activity against Hela cell line .
Medicinal Chemistry
The compound has been used in medicinal chemistry for the design and development of more selective and potent anticancer molecules . It has been used as a structural optimization platform in the synthesis of 1,2,4-triazole benzoic acid hybrids .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target . This provides valuable insights into the potential therapeutic applications of the compound.
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of heterocyclic compounds, which hold enormous applications in medicinal and pharmaceutical chemistry . Nitrogen-containing heterocyclic compounds are found in numerous natural products exhibiting immense biological activities .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as [1,2,4]-triazolo[1,5-a]pyrimidines, have been reported to possess a wide range of biological properties . They can act as antifungal, antitubercular, and antibacterial agents . They are also reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, or calcium channel modulators . They can be used for the treatment of Alzheimer’s disease and insomnia .
Mode of Action
For instance, some [1,2,4]-triazolo[1,5-a]pyrimidines have been reported to act as inhibitors of phosphodiesterase (PDE), selectively binding at a given cAMP PDE site in the cardiovascular system .
Biochemical Pathways
For example, some [1,2,4]-triazolo[1,5-a]pyrimidines have been reported to act as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators , which would affect the related biochemical pathways.
Pharmacokinetics
It is known that the presence of the 1,2,4-triazole ring in a compound can improve its pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
For instance, some [1,2,4]-triazolo[1,5-a]pyrimidines have been reported to possess antitumor activity , implying that they may induce cell death in tumor cells.
Propiedades
IUPAC Name |
7-[4-(1,2,4-triazol-1-yl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N7/c1-3-11(19-9-14-7-17-19)4-2-10(1)12-5-6-15-13-16-8-18-20(12)13/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOCQRFDJXNTLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=NC=NN23)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[4-(1H-1,2,4-triazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole](/img/structure/B2804696.png)

![2-{[(2,5-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2804699.png)
![2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)-3-methylbutanoic acid](/img/structure/B2804700.png)
![5-[(2,4-Difluorophenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2804701.png)
![(E)-N-[2-(4-Chlorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2804703.png)
![N,N-Dimethyl-3-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanamide](/img/structure/B2804705.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2804709.png)




![N-(1-cyanocyclohexyl)-2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2804717.png)
![N-(sec-butyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2804718.png)